![molecular formula C19H17N3O6S B5021286 N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-3-nitrobenzenesulfonohydrazide](/img/structure/B5021286.png)
N'-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-3-nitrobenzenesulfonohydrazide
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Description
“N’-({5-[(2-methylphenoxy)methyl]-2-furyl}methylene)-3-nitrobenzenesulfonohydrazide” is a complex organic compound. It is related to the class of compounds known as phenoxy herbicides . These herbicides are widely used in agriculture and share the part structure of phenoxyacetic acid . The best-known phenoxy herbicides are (4-chloro-2-methylphenoxy)acetic acid, 2,4-dichlorophenoxyacetic acid (2,4-D), and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For instance, one of the synthesized phenoxy amines is N,N-dimethyl-2-(4-methylphenoxy)ethylamine . In this molecule, protons bound to the methyl group in the ring exhibit a chemical shift δ = 2.06 and protons from methyl groups bonded with nitrogen have a chemical shift δ = 2.10 .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. For instance, a related compound, (2-Methylphenoxy)acetic acid, has a linear formula of CH3C6H4OCH2CO2H, a CAS Number of 1878-49-5, and a molecular weight of 166.17 .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and varied. For instance, the reaction of isocyanate can lead to complex mixtures linked to a specific structural unit .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, a related compound, (2-Methylphenoxy)acetic acid, has a melting point of 155-157 °C .Mechanism of Action
The mechanism of action of this compound could be similar to that of phenoxy herbicides, which act by mimicking the auxin growth hormone indoleacetic acid (IAA) . When sprayed on broad-leaf plants, they induce rapid, uncontrolled growth, selectively killing broad-leaf weeds while leaving the crops relatively unaffected .
Safety and Hazards
properties
IUPAC Name |
N-[(Z)-[5-[(2-methylphenoxy)methyl]furan-2-yl]methylideneamino]-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-14-5-2-3-8-19(14)27-13-17-10-9-16(28-17)12-20-21-29(25,26)18-7-4-6-15(11-18)22(23)24/h2-12,21H,13H2,1H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTWPBIEXYYULV-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)C=NNS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=CC=C(O2)/C=N\NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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